molecular formula C26H39N5O8 B15092134 Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al

Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al

Cat. No.: B15092134
M. Wt: 549.6 g/mol
InChI Key: BAGHFYULXWTKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is a synthetic peptide composed of the amino acids tyrosine, valine, lysine, and aspartic acid, each in their DL-forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Val) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for DL-Lys and DL-Asp.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification systems.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino groups in lysine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Dityrosine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with attached functional groups.

Scientific Research Applications

Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al has diverse applications in scientific research:

Mechanism of Action

Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al exerts its effects primarily through the inhibition of caspase-1, an enzyme involved in the inflammatory response. By binding to the active site of caspase-1, the compound prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is unique due to its specific sequence and DL-configuration, which may confer distinct biochemical properties and stability compared to its L-form counterparts. This configuration can influence its interaction with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C26H39N5O8

Molecular Weight

549.6 g/mol

IUPAC Name

3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)

InChI Key

BAGHFYULXWTKCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

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